4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BRL-15572 belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit promising pharmacological activities.
Mechanism of Action
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are implicated in the pathophysiology of several neuropsychiatric disorders. By blocking the 5-HT6 receptor, this compound modulates the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function. It has also been found to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation. In addition, this compound has been found to enhance neurogenesis, which is the process of generating new neurons, in the hippocampus, suggesting its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT6 receptor, which allows for the study of the specific effects of blocking this receptor. It also exhibits good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter systems. Another direction is to investigate its potential use in the treatment of neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, there is a need to develop more potent and selective antagonists of the 5-HT6 receptor, which could lead to the development of more effective therapies for these disorders.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonism of the 5-HT6 receptor, which is a promising target for the treatment of several neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. This compound has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-2-25-18-6-4-17(5-7-18)22-21(28)24-11-9-23(10-12-24)14-16-3-8-19-20(13-16)27-15-26-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWMIQYLDBKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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